6-Fluoroindole-3-acetonitrile

Descripción general

Descripción

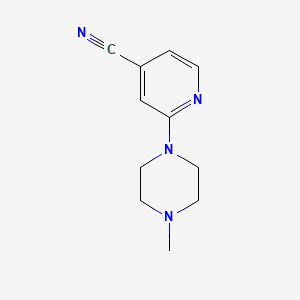

6-Fluoroindole-3-acetonitrile is a useful research compound. Its molecular formula is C10H7FN2 and its molecular weight is 174.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 3-Fluorooxindoles : Takéuchi et al. (2000) demonstrated a novel synthesis of 3-fluorooxindoles from indoles using Selectfluor in acetonitrile/water. This synthesis is important for investigating enzymatic mechanisms in indole biosynthesis and metabolism (Takéuchi, Tarui, & Shibata, 2000).

Electrochemical Charge Storage Materials : Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material, highlighting its superior electrochemical properties compared to other materials. This research is significant for advancements in supercapacitor applications (Wang et al., 2019).

Microwave Spectrum Analysis : Job and Sheridan (1961) analyzed the microwave spectrum of Fluoro-Acetonitrile, aiding in the understanding of molecular structures and dynamics (Job & Sheridan, 1961).

Solubility and Thermodynamics : Zhao et al. (2020) researched the solubility of 5-Fluoro-2-oxindole in various solvents. This study provides valuable data for the application of such compounds in different solvents (Zhao et al., 2020).

Synthesis of Isoindole BODIPY Fluorophores : Yu et al. (2016) synthesized high-performance fluorophores named isoindole boron dipyrromethenes, which exhibit strong absorption and fluorescence in the red to near-infrared region. This research is significant for developing new dyes and fluorophores (Yu et al., 2016).

Fluorine in Medicinals : Foster et al. (1967) conducted a study on fluorinated carbohydrates, demonstrating the importance of fluorine in various medicinal applications (Foster, Hems, & Webber, 1967).

Safety and Hazards

6-Fluoroindole-3-acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It is known that fluorinated indole derivatives can inhibit hiv-1 , act as CB2 cannabinoid receptor ligands found in the central nervous system , and prevent thrombus by acting as factor Xa inhibitors .

Mode of Action

For instance, they can inhibit HIV-1 replication and prevent thrombus formation by inhibiting factor Xa .

Biochemical Pathways

6-fluoroindole-3-acetonitrile may affect the tryptophan-dependent IAA biosynthesis pathway . This compound has been shown to inhibit IAA biosynthesis in feeding experiments in vivo, leading to significant downregulation of de novo synthesized IAA levels . This suggests that this compound could interfere with the normal functioning of this pathway, leading to altered seedling development in plants .

Pharmacokinetics

The compound’s molecular formula is c10h7fn2, and it has an average mass of 174174 Da . These properties could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of this compound’s action can vary depending on the target and the biological context. For instance, when it inhibits the tryptophan-dependent IAA biosynthesis pathway, it can cause severe developmental defects or growth retardation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as ventilation and exposure to dust or aerosols .

Análisis Bioquímico

Biochemical Properties

6-Fluoroindole-3-acetonitrile plays a role in various biochemical reactions, particularly those involving indole derivatives. It interacts with enzymes such as tryptophan dioxygenase and pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators . The compound’s interactions with these enzymes can lead to the inhibition or activation of specific biochemical pathways. Additionally, this compound has been shown to interact with sodium-dependent glucose co-transporters, influencing glucose metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of selective serotonin reuptake inhibitors, impacting neurotransmitter levels and signaling in neuronal cells . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death and inhibition of cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit tryptophan-dependent biosynthesis of indole-3-acetic acid, a plant hormone, by interacting with enzymes involved in this pathway . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can act as an inhibitor of HIV-1 attachment, demonstrating its potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to indole derivatives. It interacts with enzymes such as nitrilases, which convert indole-3-acetonitrile to indole-3-acetic acid, a key plant hormone . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by sodium-dependent glucose co-transporters, influencing its localization and accumulation within cells . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNHDPOPGAMJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610495 | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-25-5 | |

| Record name | 6-Fluoro-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-(1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the two-step synthesis method described for 6-fluoroindole-3-acetonitrile?

A1: The research paper [] outlines a novel two-step synthesis for this compound. This method is considered advantageous due to its short synthetic route, readily available starting materials, precise substitution at the indole's third position, convenient control, low cost, and high reaction yield. These factors contribute to its suitability for industrial production of this important pharmaceutical intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)